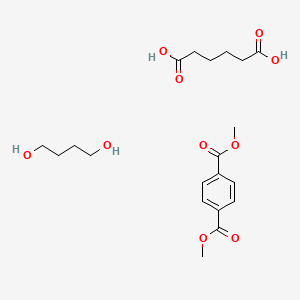

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of these three compounds follows established International Union of Pure and Applied Chemistry principles, with each compound exhibiting distinct structural features that influence naming conventions. Butane-1,4-diol represents a primary alcohol with the molecular formula C₄H₁₀O₂ and carries the systematic name butane-1,4-diol. This compound belongs to the class of butanediol isomers, specifically being one of four stable isomeric forms of butanediol. The systematic name indicates the presence of two hydroxyl groups positioned at the first and fourth carbon atoms of a four-carbon chain, distinguishing it from other positional isomers such as butane-1,3-diol.

Alternative nomenclature for butane-1,4-diol includes several widely recognized names that reflect historical usage and industrial applications. The compound is frequently referred to as tetramethylene glycol, emphasizing its structural relationship to other glycols, and 1,4-butylene glycol, which highlights the butylene backbone. Additional systematic designations include 1,4-dihydroxybutane, which explicitly describes the functional groups and their positions. The Chemical Abstracts Service registry number 110-63-4 provides unambiguous identification for this compound in chemical databases and literature.

Dimethyl benzene-1,4-dicarboxylate, commonly known by its trivial name dimethyl terephthalate, possesses the molecular formula C₁₀H₁₀O₄ and represents the dimethyl ester of terephthalic acid. The systematic nomenclature clearly indicates the presence of two methyl ester groups attached to a benzene ring at the 1 and 4 positions, corresponding to the para substitution pattern. This compound carries the Chemical Abstracts Service number 120-61-6 and demonstrates the characteristic structural features of aromatic diesters.

The nomenclature of dimethyl benzene-1,4-dicarboxylate reflects its derivation from terephthalic acid through esterification with methanol. Alternative names include dimethyl terephthalate, which emphasizes its relationship to the parent dicarboxylic acid, and dimethyl para-phthalate, which indicates the specific positional relationship of the carboxylate groups. The systematic designation as benzene-1,4-dicarboxylic acid dimethyl ester provides complete structural information regarding both the aromatic core and the ester functionalities.

Hexanedioic acid, bearing the molecular formula C₆H₁₀O₄, represents a linear aliphatic dicarboxylic acid with carboxyl groups positioned at the terminal carbon atoms. The systematic name hexanedioic acid follows International Union of Pure and Applied Chemistry conventions by indicating the six-carbon chain length and the presence of two carboxylic acid functional groups. This compound is extensively known by its common name adipic acid, which derives from the Latin word "adeps" meaning fat, reflecting its historical discovery through the oxidation of various fats.

The nomenclature alternatives for hexanedioic acid include adipic acid, which remains the most widely used designation in industrial and commercial contexts, and 1,4-butanedicarboxylic acid, which emphasizes the structural relationship to butane with additional carboxyl groups. The Chemical Abstracts Service registry number 124-04-9 ensures unambiguous identification in chemical databases. The systematic naming convention clearly distinguishes this compound from other dicarboxylic acid isomers and homologs through specification of chain length and functional group positioning.

Molecular Geometry and Crystallographic Analysis

The molecular geometry and crystallographic properties of these three compounds reveal distinct structural characteristics that influence their physical properties and intermolecular interactions. Butane-1,4-diol exhibits a flexible aliphatic chain structure with two terminal hydroxyl groups that significantly influence its conformational behavior and crystal packing arrangements. The compound exists as a colorless viscous liquid under standard conditions, indicating relatively weak intermolecular forces compared to crystalline materials.

Crystallographic analysis of related butanediol derivatives provides insights into the preferred conformational arrangements of the carbon chain. Studies on butane-1,4-diyl bis(furan-2-carboxylate), a model compound structurally related to butane-1,4-diol, demonstrate that the four-carbon spacer adopts an all-trans conformation in the crystalline state. This conformational preference differs significantly from other related compounds and suggests that the flexibility of the butane chain allows for various conformational states depending on the chemical environment and intermolecular interactions.

The molecular geometry of butane-1,4-diol features tetrahedral carbon atoms with typical carbon-carbon bond lengths and bond angles characteristic of saturated hydrocarbons. The presence of hydroxyl groups introduces hydrogen bonding capabilities that significantly influence both intramolecular and intermolecular interactions. These hydrogen bonding interactions contribute to the relatively high viscosity of the liquid state and influence the compound's solubility characteristics in polar solvents.

Dimethyl benzene-1,4-dicarboxylate exhibits a planar aromatic core with ester substituents that can adopt various orientations relative to the benzene ring plane. The compound crystallizes as white solid material with a well-defined melting point of 140 degrees Celsius, indicating ordered crystalline arrangement with specific intermolecular interactions. The para-substitution pattern of the ester groups creates a symmetrical molecular structure that influences both crystal packing and physical properties.

The crystallographic structure of dimethyl benzene-1,4-dicarboxylate reveals planar aromatic rings with slight deviations from perfect planarity due to steric interactions between the ester groups and the aromatic system. The ester carbonyl groups typically adopt orientations that minimize steric hindrance while maximizing favorable intermolecular interactions such as dipole-dipole attractions and van der Waals forces. These structural features contribute to the compound's stability and its utility as a chemical intermediate in polymer synthesis.

Hexanedioic acid demonstrates well-characterized crystallographic properties that have been extensively studied through X-ray diffraction analysis. The compound crystallizes in a monoclinic unit cell with specific lattice parameters: a = 10.14 Å, b = 5.16 Å, c = 10.03 Å, and β = 137°. The space group designation C₅²/₄—P2₁/α indicates the specific symmetry operations present in the crystal structure, with two molecules per unit cell positioned at coordinates (0, 0, 0) and (1/2, 1/2, 0).

The molecular geometry within the hexanedioic acid crystal structure reveals an approximately planar arrangement of the carbon chain with slight deviations from perfect planarity. Detailed atomic coordinates have been determined through crystallographic analysis, showing the carboxyl carbon atoms at positions x = 0.121, y = -0.090, z = 0.329, and the methylene carbon atoms at precisely defined positions throughout the chain. The carboxyl groups exhibit slight twisting about the molecular axis, contributing to the overall crystal packing efficiency.

The crystal structure of hexanedioic acid features extensive hydrogen bonding networks that significantly influence the material properties. Molecules are linked through strong hydrogen bonds along the c-axis direction, creating chain-like arrangements that contribute to the mechanical properties of the crystalline material. The plane of the zigzag carbon chain makes an angle of approximately 40 degrees to the (010) crystallographic plane, demonstrating the specific orientational preferences that optimize intermolecular interactions.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Molecules per Unit Cell |

|---|---|---|---|---|

| Butane-1,4-diol | Liquid | N/A | N/A | N/A |

| Dimethyl benzene-1,4-dicarboxylate | Crystalline | Not specified | a, b, c, β not provided | Not specified |

| Hexanedioic acid | Monoclinic | P2₁/α | a=10.14Å, b=5.16Å, c=10.03Å, β=137° | 2 |

Spectroscopic Identification (FTIR, Raman, NMR)

The spectroscopic characterization of these three compounds provides detailed molecular fingerprints that enable unambiguous identification and structural confirmation through multiple analytical techniques. Fourier transform infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy each contribute unique information about molecular structure, functional groups, and molecular dynamics.

Butane-1,4-diol exhibits characteristic spectroscopic features that reflect its diol functionality and aliphatic carbon chain structure. Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide solvent reveals distinct chemical shift patterns for the different carbon and hydrogen environments. The proton nuclear magnetic resonance spectrum shows characteristic signals at 4.502 parts per million corresponding to the hydroxyl protons, while the methylene protons adjacent to the hydroxyl groups appear at 3.425 parts per million. The internal methylene protons of the carbon chain demonstrate chemical shifts around 1.450 parts per million, reflecting their chemical environment removed from the electronegative oxygen atoms.

The nuclear magnetic resonance spectral data for butane-1,4-diol provides quantitative information about the molecular structure through integration ratios and coupling patterns. The spectrum recorded at 399.65 megahertz demonstrates high resolution separation of the different proton environments, with characteristic multipicity patterns resulting from spin-spin coupling between adjacent protons. These spectroscopic features serve as definitive structural confirmation and enable quantitative analysis of sample purity.

Fourier transform infrared spectroscopy of butane-1,4-diol reveals characteristic absorption bands associated with hydroxyl stretching vibrations, carbon-hydrogen stretching modes, and carbon-carbon skeletal vibrations. The broad absorption band characteristic of hydrogen-bonded hydroxyl groups appears in the region around 3200-3600 wavenumbers, while carbon-hydrogen stretching vibrations contribute to absorption features near 2800-3000 wavenumbers. The fingerprint region below 1500 wavenumbers contains characteristic bending and skeletal vibrations that provide molecular identification capabilities.

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and carbon-carbon stretching vibrations. The Raman spectrum of butane-1,4-diol shows characteristic features associated with the aliphatic carbon chain and hydroxyl functionalities, with specific band positions that enable molecular identification and structural confirmation.

Dimethyl benzene-1,4-dicarboxylate demonstrates distinctive spectroscopic characteristics reflecting its aromatic ester structure. Nuclear magnetic resonance spectroscopy reveals the symmetrical nature of the molecule through simplified spectral patterns resulting from the para-substitution of the benzene ring. The aromatic protons appear as a simplified pattern due to molecular symmetry, while the methyl ester protons contribute characteristic signals in the aliphatic region of the spectrum.

The spectroscopic analysis of dimethyl benzene-1,4-dicarboxylate through quantitative nuclear magnetic resonance methods has been extensively documented for applications in analytical chemistry. These studies demonstrate the utility of the compound as an internal standard for quantitative measurements, with well-characterized chemical shift positions and integration patterns that enable precise quantitative determinations. The spectroscopic purity assessment reveals the presence of minor structural impurities that can be detected through careful spectral analysis.

Fourier transform infrared spectroscopy of dimethyl benzene-1,4-dicarboxylate shows characteristic carbonyl stretching vibrations around 1700 wavenumbers, aromatic carbon-carbon stretching modes near 1600 wavenumbers, and aromatic carbon-hydrogen bending vibrations in the fingerprint region. The ester functional groups contribute specific vibrational modes that enable identification of this structural feature, while the para-disubstituted benzene ring exhibits characteristic out-of-plane bending vibrations that confirm the substitution pattern.

Hexanedioic acid exhibits well-characterized spectroscopic properties that reflect its dicarboxylic acid functionality and aliphatic chain structure. Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide demonstrates characteristic chemical shifts for the carboxyl protons at 12.0 parts per million, alpha-methylene protons at 2.21 parts per million, and beta-methylene protons at 1.51 parts per million. These chemical shift assignments provide definitive structural identification and enable quantitative analysis of the compound.

The nuclear magnetic resonance spectral analysis of hexanedioic acid has been conducted at multiple field strengths, including 89.56 megahertz and 399.65 megahertz instruments, demonstrating consistent chemical shift patterns and integration ratios. The high-resolution spectra reveal fine structure resulting from spin-spin coupling between adjacent methylene protons, providing detailed information about the molecular structure and conformational behavior in solution.

Fourier transform infrared spectroscopy of hexanedioic acid shows characteristic absorption bands associated with carboxylic acid functional groups, including broad hydroxyl stretching vibrations around 2500-3300 wavenumbers due to hydrogen bonding, carbonyl stretching near 1700 wavenumbers, and carbon-oxygen stretching modes in the fingerprint region. The aliphatic carbon chain contributes carbon-hydrogen stretching and bending vibrations that complement the carboxyl group absorptions to provide comprehensive molecular identification.

| Compound | Hydroxyl/Carboxyl Region (cm⁻¹) | Carbonyl Region (cm⁻¹) | Aliphatic C-H Region (cm⁻¹) | Characteristic NMR Shifts (ppm) |

|---|---|---|---|---|

| Butane-1,4-diol | 3200-3600 (O-H stretch) | N/A | 2800-3000 | 4.50 (OH), 3.43 (CH₂OH), 1.45 (CH₂) |

| Dimethyl benzene-1,4-dicarboxylate | N/A | ~1700 (C=O stretch) | 2800-3000 | Aromatic region, ester CH₃ |

| Hexanedioic acid | 2500-3300 (COOH) | ~1700 (C=O stretch) | 2800-3000 | 12.0 (COOH), 2.21 (α-CH₂), 1.51 (β-CH₂) |

Properties

IUPAC Name |

butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEFBZQXKCJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55231-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55231-08-8 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Summary Tables of Key Preparation Methods

| Compound | Main Industrial Preparation Method | Key Catalysts/Reagents | Reaction Conditions | Purity/Yield |

|---|---|---|---|---|

| Butane-1,4-diol | Reppe process; Hydrogenation of maleic anhydride | CuO/Cr2O3 catalyst; acetylene/formaldehyde | 195-200 °C, 200 bar (hydrogenation) | >99.5% purity; ~96% yield |

| Dimethyl benzene-1,4-dicarboxylate | Witten process (oxidation + esterification); Direct esterification | Co/Mn catalysts; methanol; o-xylene solvent | 130 °C (oxidation); 250-300 °C (esterification) | >99% purity after crystallization |

| Hexanedioic acid | Oxidation of cyclohexanol/cyclohexene | Nitric acid; potassium permanganate; sodium tungstate | Reflux, 100-130 °C; aqueous systems | High purity; quantitative yields |

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and alcohols.

Oxidation: The polymer can be oxidized to form carboxylic acids and other oxidation products.

Transesterification: The ester groups in the polymer can undergo transesterification reactions with other alcohols, leading to the formation of new ester bonds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Transesterification: Catalysts such as titanium alkoxides or tin compounds.

Major Products

Hydrolysis: 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid.

Oxidation: Carboxylic acids and other oxidation products.

Transesterification: New esters formed from the reaction with different alcohols.

Scientific Research Applications

Polymer Production

One of the primary applications of this compound is in the synthesis of polymer materials . It is utilized as a co-monomer in the production of polyesters and polyurethanes.

| Polymer Type | Composition | Application Areas |

|---|---|---|

| Polybutylene Terephthalate | Combination with butane-1,4-diol and dimethyl terephthalate | Textiles, automotive parts |

| Polyurethane Elastomers | Co-monomer in polyurethane synthesis | Coatings, adhesives, foams |

The incorporation of butane-1,4-diol enhances the flexibility and durability of these polymers, making them suitable for various applications in the automotive and textile industries .

Pharmaceuticals

The compound also plays a role in pharmaceutical formulations. Its derivatives are used in drug delivery systems due to their biocompatibility and ability to modify release profiles. For instance:

- Gamma-Hydroxybutyric Acid (GHB) : Butane-1,4-diol is metabolized into GHB in the body, which has been studied for its potential therapeutic effects in treating conditions such as narcolepsy and as an anesthetic agent .

Solvents and Chemical Intermediates

This compound serves as a solvent and chemical intermediate in various chemical reactions:

- Tetrahydrofuran Production : Butane-1,4-diol can be dehydrated to produce tetrahydrofuran (THF), a solvent widely used in the production of plastics and pharmaceuticals .

Case Study 1: Polybutylene Terephthalate (PBT) Production

In a study examining the production processes for PBT using butane-1,4-diol:

- Process : The reaction involves polycondensation between dimethyl terephthalate and butane-1,4-diol.

- Outcome : The resulting PBT exhibited improved thermal stability and mechanical properties compared to traditional PET-based materials.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing butane-1,4-diol derivatives indicated:

- Methodology : Formulation of nanoparticles using poly(lactic-co-glycolic acid) (PLGA) combined with butane-1,4-diol derivatives.

- Results : Enhanced drug encapsulation efficiency and controlled release profiles were observed, indicating potential for improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid primarily involves its biodegradation in the environment. The ester bonds in the polymer are susceptible to hydrolysis by enzymes and microorganisms, leading to the breakdown of the polymer into its constituent monomers. These monomers are then further degraded into carbon dioxide and water, completing the biodegradation process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butane-1,4-diol vs. Other Diols

Butane-1,4-diol’s longer chain enhances polymer crystallinity compared to ethylene glycol, while 1,3-propanediol offers superior elasticity in PTT .

Dimethyl Benzene-1,4-dicarboxylate vs. Other Dicarboxylate Esters

The para-substitution in dimethyl benzene-1,4-dicarboxylate enhances MOF symmetry and polymer crystallinity compared to ortho/meta analogs .

Hexanedioic Acid vs. Other Dicarboxylic Acids

Hexanedioic acid’s longer chain improves nylon flexibility and MOF adaptability compared to shorter-chain analogs .

Key Research Findings

- Butane-1,4-diol derivatives are pivotal in synthesizing spiroketals for pheromones, with 80% acetalization efficiency under catalytic conditions .

- Dimethyl Benzene-1,4-dicarboxylate-based MOFs (e.g., UiO-66 derivatives) achieve 91.1% crystal porosity, enabling methane storage up to 240 cm³/g . Functionalization with amino groups enhances glucose conversion efficiency by 30% .

- Hexanedioic acid -containing polymers exhibit tensile strengths of 2.8–2.9 GPa, outperforming succinic acid analogs in cartilage repair applications .

Biological Activity

Overview

Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; hexanedioic acid (commonly referred to as a polymer derived from these components) is a compound notable for its mechanical properties, biodegradability, and potential applications in various fields such as medicine and environmental science. This article explores its biological activity, focusing on its biocompatibility, biodegradation mechanisms, and applications in medical devices.

Chemical Structure and Properties

The compound is a polymer formed through the polycondensation of 1,4-benzenedicarboxylic acid dimethyl ester with 1,4-butanediol and hexanedioic acid. Its molecular formula is with a molecular weight of approximately 430.446 g/mol . The polymer exhibits excellent mechanical strength and stability, making it suitable for various applications.

1. Biocompatibility

Research has indicated that this polymer demonstrates significant biocompatibility, making it suitable for use in medical devices. Studies have shown that it does not elicit adverse biological responses when in contact with living tissues. This property is crucial for applications such as:

- Drug Delivery Systems : The polymer's structure allows for the encapsulation of drugs, enabling controlled release profiles that can enhance therapeutic efficacy.

- Biodegradable Sutures and Implants : Its biodegradability ensures that it can safely degrade within the body over time, reducing the need for surgical removal.

2. Biodegradation Mechanism

The biodegradation of this polymer occurs primarily through hydrolysis of the ester bonds present in its structure. This process can be facilitated by enzymes produced by microorganisms or through environmental conditions (acidic or basic). The breakdown products include:

- Monomers : Such as 1,4-benzenedicarboxylic acid and hexanedioic acid.

- Final Products : Ultimately leading to carbon dioxide and water.

This mechanism not only highlights the environmental benefits of using this polymer but also underscores its safety for biological applications.

Table 1: Summary of Biological Activity Studies

Case Study: Medical Device Application

A recent study explored the use of this polymer in creating biodegradable stents. The results indicated that the stents maintained structural integrity while allowing for controlled drug release over time. The degradation rate was aligned with tissue healing processes, suggesting a promising avenue for future research in cardiovascular applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing polyesters using butane-1,4-diol as a monomer?

- Methodology : Butane-1,4-diol is commonly used in polycondensation reactions with dicarboxylic acids (e.g., hexanedioic acid) or esters (e.g., dimethyl benzene-1,4-dicarboxylate). A step-growth polymerization approach under inert atmosphere with catalysts like titanium(IV) butoxide is recommended. Reaction conditions (temperature: 180–220°C, vacuum) are critical to remove byproducts (e.g., water, methanol) and drive the reaction to high molecular weights. Characterization via NMR and GPC ensures monitoring of esterification efficiency and polymer chain length .

Q. How can dimethyl benzene-1,4-dicarboxylate be purified to avoid ester hydrolysis during storage?

- Methodology : Store the compound in anhydrous solvents (e.g., dried THF) under nitrogen to prevent moisture-induced hydrolysis. Purity can be verified using HPLC with a C18 column and UV detection at 254 nm. For long-term stability, add molecular sieves (3Å) and avoid exposure to acidic/basic conditions, which accelerate degradation .

Q. What analytical techniques are suitable for quantifying hexanedioic acid in copolymer blends?

- Methodology : Use FTIR to identify characteristic carbonyl stretches (~1700 cm⁻¹) and acid end groups. Quantitative analysis can be achieved via titration with NaOH (for carboxylic acid groups) or GC-MS after derivatization (e.g., silylation). Cross-validation with H-NMR (integrating methylene protons adjacent to carboxyl groups) improves accuracy .

Advanced Research Questions

Q. How can computational modeling optimize copolymer design using butane-1,4-diol and dimethyl benzene-1,4-dicarboxylate?

- Methodology : Employ density functional theory (DFT) to calculate reaction energetics for esterification and transesterification steps. Molecular dynamics simulations predict phase behavior (e.g., crystallinity in polyesters). Tools like Gaussian or ORCA integrate with experimental data (e.g., DSC for Tg/Tm) to refine monomer ratios and catalyst selection .

Q. What strategies resolve contradictory data on the thermal stability of hexanedioic acid-based polyesters?

- Methodology : Conduct thermogravimetric analysis (TGA) under varying heating rates and atmospheres (N₂ vs. air) to isolate degradation mechanisms (e.g., oxidative vs. thermal cleavage). Pair with pyrolysis-GC-MS to identify volatile decomposition products. Contradictions in literature often arise from differences in end-group capping or residual catalysts, which should be quantified via ICP-MS .

Q. How do steric effects influence the reactivity of dimethyl benzene-1,4-dicarboxylate in nucleophilic acyl substitutions?

- Methodology : Perform kinetic studies using model nucleophiles (e.g., primary vs. secondary alcohols) under controlled conditions. Monitor reaction progress via C-NMR to track carbonyl carbon shifts. Compare with computational steric maps (e.g., using Molclus) to correlate reactivity with substituent bulk. Evidence suggests para-substitution minimizes steric hindrance, favoring higher yields in transesterification .

Methodological Considerations

- Safety Protocols : For butane-1,4-diol, use explosion-proof equipment during high-temperature reactions due to its flammability (flash point: 121°C) .

- Data Validation : Cross-reference NMR/FTIR results with X-ray crystallography for ambiguous structural assignments (e.g., distinguishing regioisomers in copolymer backbones) .

- Environmental Impact : Assess biodegradability of hexanedioic acid polymers via ASTM D5338 (soil burial tests) and HPLC analysis of hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.